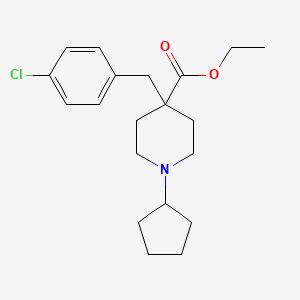
ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate, also known as CPP-109, is a chemical compound that belongs to the class of piperidine carboxylates. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and is structurally similar to another compound, 4-methylaminorex. CPP-109 has been studied extensively for its potential therapeutic applications in treating addiction and other neurological disorders.
Wirkmechanismus
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. This compound has also been shown to modulate the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. This compound can also increase the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. Additionally, this compound has been shown to have anti-convulsant properties and can reduce the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its potential therapeutic applications in treating addiction and other neurological disorders. This compound has been extensively studied in animal models and has shown promising results in reducing drug-seeking behavior. Additionally, this compound has been shown to have anti-convulsant properties, which can be useful in treating seizures.
One of the limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. One area of research is to further investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and treatment duration of this compound in treating addiction and other neurological disorders.
Another area of research is to investigate the potential of this compound in combination with other drugs or therapies. For example, this compound may be effective in combination with behavioral therapies or other medications in treating addiction.
Finally, further research is needed to better understand the mechanisms of action of this compound. By understanding how this compound works in the brain, researchers may be able to identify new targets for treating addiction and other neurological disorders.
Synthesemethoden
The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl)-1-cyclopentanecarboxylate with piperidine in the presence of a catalyst. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. Studies have shown that this compound can effectively reduce drug-seeking behavior in animal models of addiction. This compound works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By increasing the levels of GABA in the brain, this compound can reduce the craving for drugs and alcohol.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-cyclopentylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO2/c1-2-24-19(23)20(15-16-7-9-17(21)10-8-16)11-13-22(14-12-20)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYVFOTOXULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCCC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

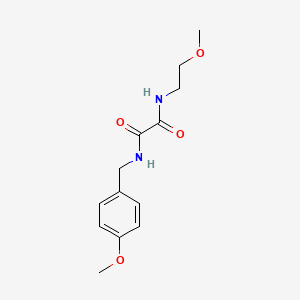
![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)
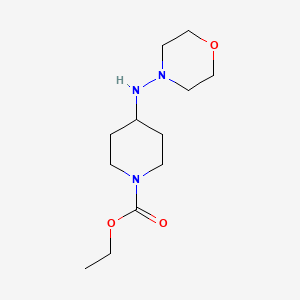
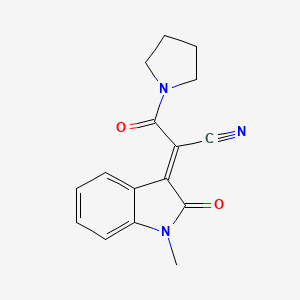
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
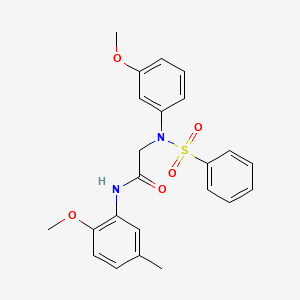


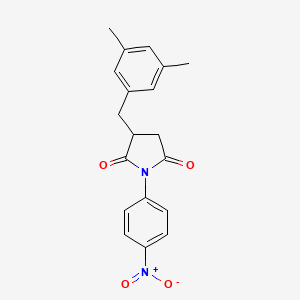
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)